molecular formula C12H17BrClN3O B2371166 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233955-50-4

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B2371166
CAS No.: 1233955-50-4
M. Wt: 334.64
InChI Key: LHYMZMIJNQSVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that features a bromophenyl group and a piperidinyl group linked by a urea moiety

Scientific Research Applications

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 4-bromophenyl isocyanate with 4-piperidinamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.

    1-(4-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.

    1-(4-Methylphenyl)-3-(piperidin-4-yl)ureahydrochloride: The methylphenyl group may impart different steric and electronic effects compared to the bromophenyl group.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of structural variations in chemical research.

Properties

IUPAC Name

1-(4-bromophenyl)-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMZMIJNQSVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.